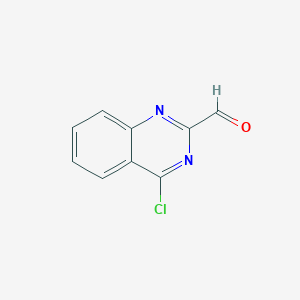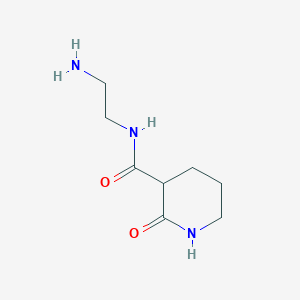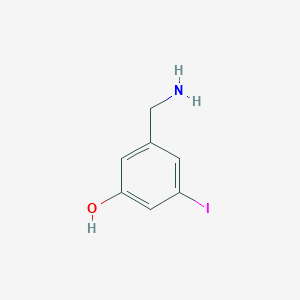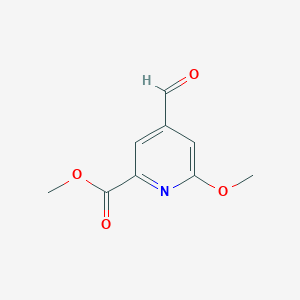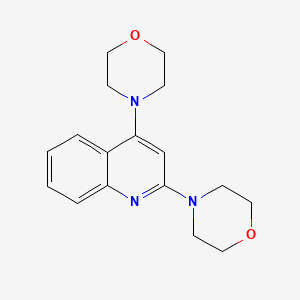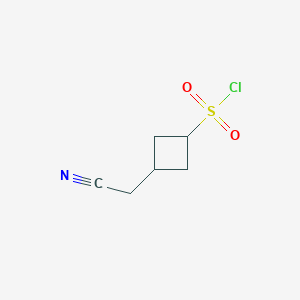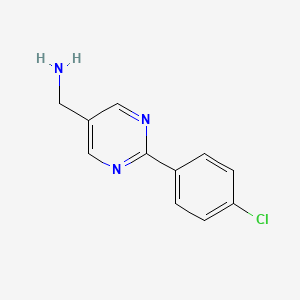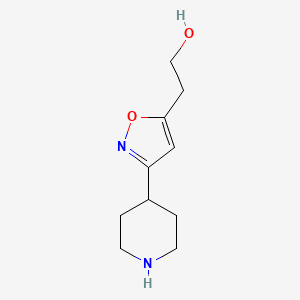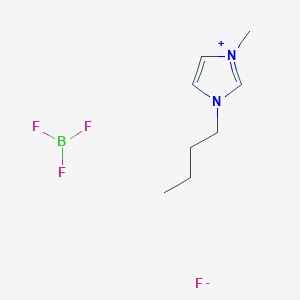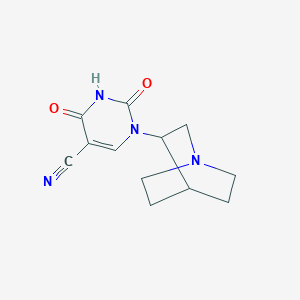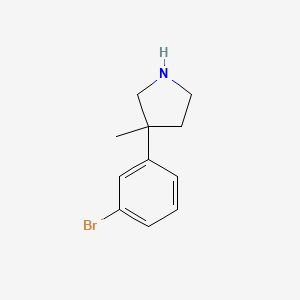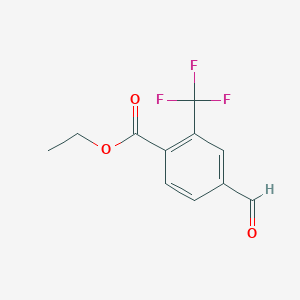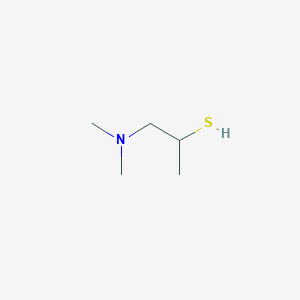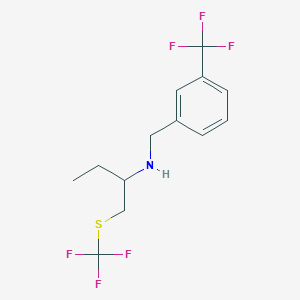
(3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a complex organic compound characterized by the presence of trifluoromethyl groups attached to both benzyl and propylamine structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide reacts with a propylamine derivative in the presence of a base. The trifluoromethyl groups are introduced through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving high purity and efficiency in large-scale production.
化学反応の分析
Types of Reactions
(3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
類似化合物との比較
Similar Compounds
- (3-Trifluoromethyl-benzyl)-(1-methylpropyl)-amine
- (3-Trifluoromethyl-benzyl)-(1-ethylpropyl)-amine
- (3-Trifluoromethyl-benzyl)-(1-propyl)-amine
Uniqueness
Compared to similar compounds, (3-Trifluoromethyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups. This dual substitution enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H15F6NS |
|---|---|
分子量 |
331.32 g/mol |
IUPAC名 |
N-[[3-(trifluoromethyl)phenyl]methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C13H15F6NS/c1-2-11(8-21-13(17,18)19)20-7-9-4-3-5-10(6-9)12(14,15)16/h3-6,11,20H,2,7-8H2,1H3 |
InChIキー |
OVMJRQFDHJDOEF-UHFFFAOYSA-N |
正規SMILES |
CCC(CSC(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


